N-(4-Ethoxyphenyl)-beta-alanine
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Overview
Description
N-(4-Ethoxyphenyl)-beta-alanine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-beta-alanine typically involves the reaction of 4-ethoxyaniline with beta-alanine under specific conditions. One common method is the Staudinger reaction, where 4-ethoxyaniline is reacted with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-beta-alanine undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Scientific Research Applications
N-(4-Ethoxyphenyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-beta-alanine involves its interaction with specific molecular targets and pathways. For instance, it may act on sensory tracts in the spinal cord to exert analgesic effects. Additionally, it can modulate the synthesis of prostaglandins, which are signaling molecules involved in pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-beta-alanine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-Chlorophenyl)-beta-alanine: Contains a chlorine atom on the phenyl ring.
N-(4-Methylphenyl)-beta-alanine: Features a methyl group on the phenyl ring.
Uniqueness
N-(4-Ethoxyphenyl)-beta-alanine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs .
Properties
IUPAC Name |
3-(4-ethoxyanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-5-3-9(4-6-10)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJRBOPDOSMOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589454 |
Source
|
Record name | N-(4-Ethoxyphenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-96-7 |
Source
|
Record name | N-(4-Ethoxyphenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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